Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate (CAS: 885274-54-4) is a sodium salt derivative featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group and a pyridin-4-yl-acetate moiety. This compound is utilized in pharmaceutical and organic synthesis as a building block, particularly in peptide coupling and heterocyclic chemistry. Notably, it was previously available commercially (98% purity) but has since been discontinued .
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12;/h4-7,13H,8-11H2,1-3H3,(H,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAQJRKBGLWAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in an organic solvent like dichloromethane, under basic conditions provided by a base such as triethylamine.
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Coupling with Pyridine Derivative: : The Boc-protected piperazine is then coupled with a pyridine derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Formation of the Sodium Salt: : The final step involves the deprotection of the Boc group under acidic conditions, followed by neutralization with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions of piperazine and pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its derivatives are investigated for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several piperazine-containing derivatives, differing primarily in protecting groups, substituents, and counterions. Below is a detailed analysis:
Table 1: Comparative Analysis of Sodium 2-[4-(Boc)piperazin-1-yl]-2-(pyridin-4-yl)acetate and Analogues
Functional Group and Stability Comparisons
Protecting Groups :
- Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) is acid-labile (removed with TFA), while Fmoc (fluorenylmethyloxycarbonyl) is base-labile (e.g., piperidine). This difference dictates their use in orthogonal protection strategies .
- Stability : Sodium salts like the target compound may exhibit higher water solubility but lower stability in acidic conditions compared to ethyl or pentafluorophenyl esters .
Substituent Effects :
- Pyridinyl vs. Thiazolyl/Isonicotinate : Pyridin-4-yl (target compound) and isonicotinate () differ in nitrogen positioning, affecting electronic properties and binding affinity. Thiazole derivatives () introduce sulfur-based heterocycles, enhancing antimicrobial activity .
- Activated Esters : Pentafluorophenyl esters () act as superior leaving groups in amide bond formation compared to sodium or ethyl esters .
Biological Activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.35 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, and a pyridine moiety that enhances its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific receptors and enzymes. It has been noted to modulate the activity of certain G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. For instance, compounds structurally related to this compound have shown selective agonistic activity towards dopamine receptors, influencing neurotransmitter release and neuronal signaling pathways .
Pharmacological Applications
- Antipsychotic Activity : Research indicates that compounds similar to this compound exhibit antipsychotic properties by acting on dopamine D2 receptors. These compounds can act as partial agonists, providing therapeutic effects while minimizing side effects associated with full agonists .
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties through its interaction with the P2Y14 receptor, which mediates inflammatory responses. Inhibition of this receptor may reduce neutrophil motility and inflammatory cytokine release .
- Cancer Therapeutics : this compound has been explored as a potential candidate in cancer therapy, particularly through its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is significant in the treatment of cancers with defective DNA repair mechanisms .
Study on Dopamine Receptor Agonism
A study conducted on the structure-function relationship of various piperazine derivatives found that modifications to the tert-butoxycarbonyl group significantly influenced the agonistic activity at dopamine receptors. The results indicated that specific structural alterations could enhance selectivity and potency, suggesting avenues for developing more effective therapeutic agents based on this scaffold .
Anti-inflammatory Mechanism Analysis
In another study focusing on inflammatory pathways, sodium derivatives similar to this compound were tested for their ability to inhibit neutrophil migration in vitro. The findings demonstrated a dose-dependent inhibition of migration, indicating potential applications in treating conditions characterized by excessive inflammation .
Research Findings Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.35 g/mol |
| Biological Activities | Antipsychotic, Anti-inflammatory, Cancer therapeutic |
| Mechanism of Action | Modulation of GPCRs (e.g., dopamine receptors), inhibition of P2Y14 receptor |
| Case Study Highlights | Enhanced agonistic activity at dopamine receptors; inhibition of neutrophil migration |
Q & A
Q. What are the common synthetic routes for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate?
The compound is synthesized via multi-step reactions involving:
- Boc protection : tert-Butyl piperazine-1-carboxylate intermediates are prepared using Boc-anhydride under basic conditions.
- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) between Boc-protected piperazine and pyridyl-acetate derivatives. Catalysts like Pd(OAc)₂ and ligands (e.g., XPhos) in tert-butanol at 40–100°C under inert atmosphere are typical .
- Deprotection : Acidic cleavage of the Boc group using HCl in dioxane/water at 93–96°C for 17 hours yields the final sodium salt .
Q. How is the structural integrity of this compound confirmed?
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, piperazine ring conformations and pyridine coordination are validated .
- Spectroscopy : LC-MS confirms molecular weight (e.g., observed m/z ≈ 523.3 for intermediates) . NMR (¹H/¹³C) identifies proton environments, such as tert-butyl singlet (~1.4 ppm) and pyridin-4-yl aromatic signals .
Q. What purification methods are recommended for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:1) removes unreacted intermediates .
- Recrystallization : Ethanol or ethyl acetate yields pale-yellow solids with >90% purity .
- Acidic workup : Post-deprotection, aqueous extraction (ethyl acetate) and drying (Na₂SO₄) eliminate residual HCl .
Advanced Research Questions
Q. How can coupling reaction yields between Boc-piperazine and pyridyl-acetate intermediates be optimized?
- Catalyst screening : Pd(OAc)₂ with bulky ligands (XPhos) enhances steric control in cross-couplings.
- Base selection : Cs₂CO₃ improves deprotonation efficiency in tert-butanol .
- Temperature modulation : Gradual heating (40→100°C) over 5.5 hours minimizes side reactions .
- Real-time monitoring : TLC/HPLC tracks reaction progress, allowing dynamic adjustments .
Q. How to troubleshoot discrepancies in spectroscopic data between predicted and observed structures?
- Byproduct analysis : LC-MS identifies incomplete deprotection (e.g., residual Boc signals) or oxidation byproducts .
- Anhydrous conditions : Repeat synthesis under strict nitrogen to exclude moisture-induced degradation .
- Deuterated solvents : DMSO-d₆ in NMR resolves overlapping peaks, clarifying aromatic vs. aliphatic regions .
Q. What strategies prevent Boc-group cleavage from degrading the pyridinyl acetate moiety?
Q. How does piperazine ring conformation influence biological activity, and how is this analyzed?
- Conformational studies : X-ray data (SHELXL-refined) reveal chair/boat conformations impacting target binding .
- Molecular dynamics (MD) : Simulations predict dominant conformers in solution, validated by NOESY NMR correlations .
- Analog synthesis : Rigid piperazine derivatives (e.g., locked chair forms) test structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
